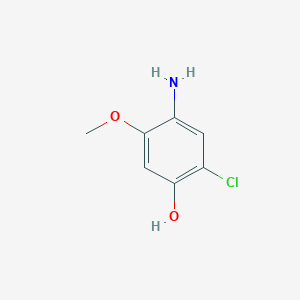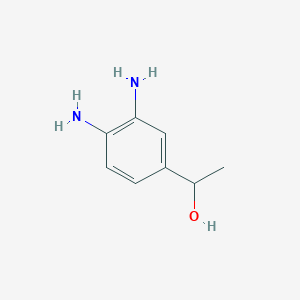
1-(3,4-Diaminophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Diaminophenyl)ethanol is an organic compound with the molecular formula C8H12N2O It features a phenyl ring substituted with two amino groups at the 3 and 4 positions and an ethanol group at the 1 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3,4-Diaminophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 4-ethynyl-3-nitroaniline using iron powder . This method provides a straightforward route to the desired compound with good yields.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,4-Diaminophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino groups or the ethanol group.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various acylated or sulfonylated derivatives.
Applications De Recherche Scientifique
1-(3,4-Diaminophenyl)ethanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as an intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(3,4-Diaminophenyl)ethanol involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The ethanol group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in biological systems.
Comparaison Avec Des Composés Similaires
- 1-(3-Aminophenyl)ethanol
- 1-(4-Aminophenyl)ethanol
- 1-(3,4-Diaminophenyl)ethanone
Comparison: 1-(3,4-Diaminophenyl)ethanol is unique due to the presence of two amino groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one amino group or different substituents. This dual functionality makes it a versatile compound for various applications.
Conclusion
This compound is a compound with diverse applications in scientific research and industry. Its unique structure allows it to participate in various chemical reactions and interact with biological molecules in meaningful ways. Understanding its preparation methods, chemical reactions, and applications can provide valuable insights for further research and development.
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
1-(3,4-diaminophenyl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,9-10H2,1H3 |
Clé InChI |
NTELPMWFWXWQCF-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=C(C=C1)N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


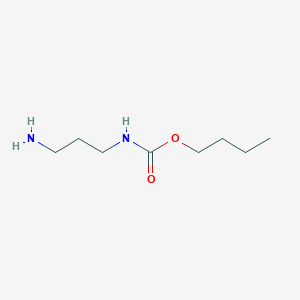
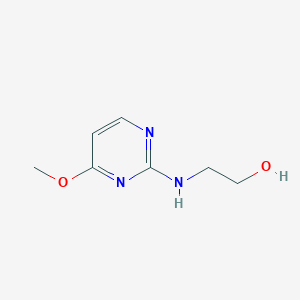
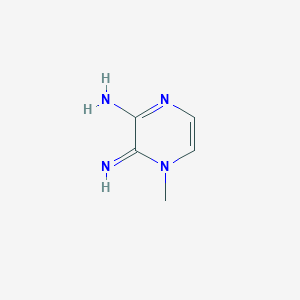
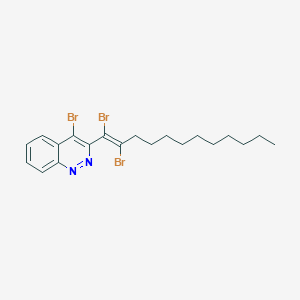
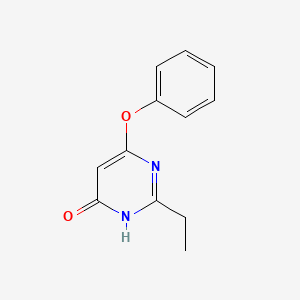

![7-Methyl-3H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B15245026.png)
![(S)-Benzyl (1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)-2-oxoethyl)carbamate](/img/structure/B15245037.png)
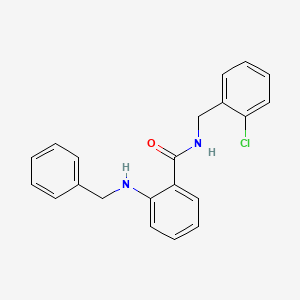
![3-Ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B15245045.png)
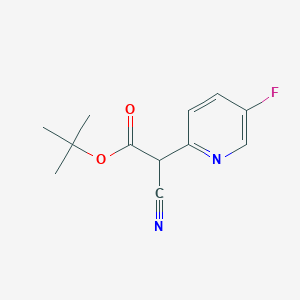
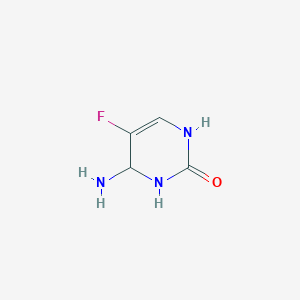
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]-N-(2-methyl-1-oxopropyl)Guanosine](/img/structure/B15245072.png)
